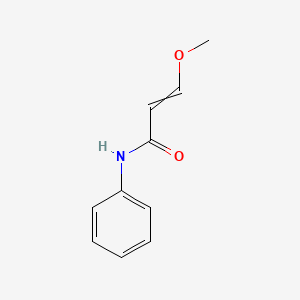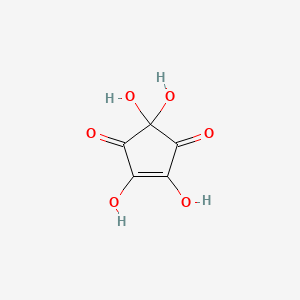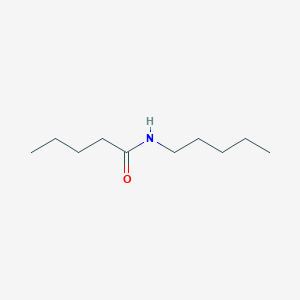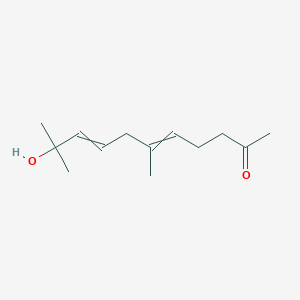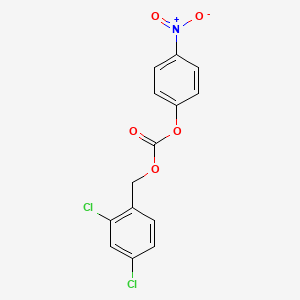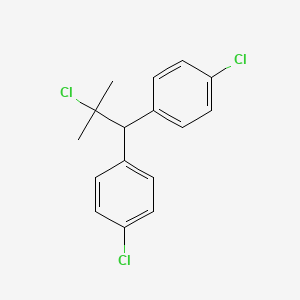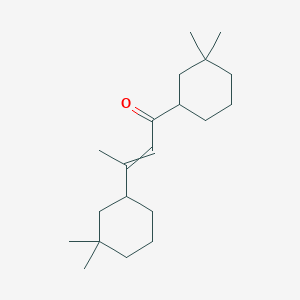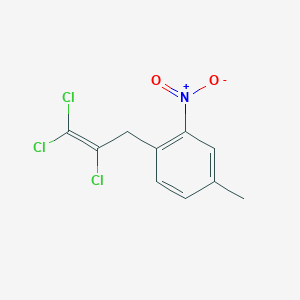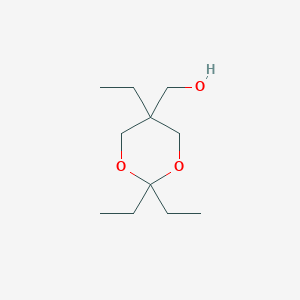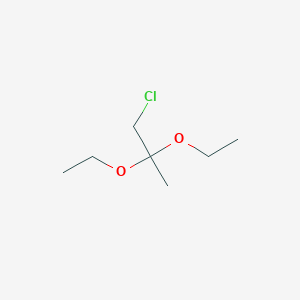
1-Chloro-2,2-diethoxypropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2,2-diethoxypropane is an organic compound with the molecular formula C7H15ClO2. It is a chlorinated derivative of diethoxypropane and is known for its utility in various chemical reactions and industrial applications. This compound is characterized by the presence of a chlorine atom and two ethoxy groups attached to a propane backbone.
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2,2-diethoxypropane can be synthesized through the reaction of 1-chloro-2-propanol with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation to remove any impurities and obtain a high-purity product.
化学反应分析
Types of Reactions: 1-Chloro-2,2-diethoxypropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 1-chloro-2-propanol and ethanol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in an aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like dimethyl sulfoxide (DMSO).
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed:
Substitution: Various substituted propanes depending on the nucleophile used.
Elimination: Alkenes such as propene.
Hydrolysis: 1-Chloro-2-propanol and ethanol.
科学研究应用
1-Chloro-2,2-diethoxypropane is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as a solvent in certain applications.
作用机制
The mechanism of action of 1-Chloro-2,2-diethoxypropane involves its reactivity towards nucleophiles and bases. The chlorine atom, being a good leaving group, facilitates substitution and elimination reactions. The ethoxy groups can also participate in reactions, making the compound versatile in various chemical transformations.
Molecular Targets and Pathways:
Nucleophilic Substitution: The chlorine atom is replaced by nucleophiles, forming new carbon-nucleophile bonds.
Elimination: The compound can lose a proton and a chlorine atom to form a double bond, resulting in the formation of alkenes.
相似化合物的比较
1-Chloro-2,2-diethoxypropane can be compared with other similar compounds such as:
1-Chloro-2,2-dimethoxypropane: Similar in structure but with methoxy groups instead of ethoxy groups.
1-Bromo-2,2-diethoxypropane: Similar but with a bromine atom instead of chlorine.
2-Chloro-2-methylpropane: A simpler structure with a methyl group instead of ethoxy groups.
Uniqueness: this compound is unique due to the presence of both chlorine and ethoxy groups, which provide it with distinct reactivity and versatility in chemical reactions compared to its analogs.
属性
CAS 编号 |
63594-18-3 |
|---|---|
分子式 |
C7H15ClO2 |
分子量 |
166.64 g/mol |
IUPAC 名称 |
1-chloro-2,2-diethoxypropane |
InChI |
InChI=1S/C7H15ClO2/c1-4-9-7(3,6-8)10-5-2/h4-6H2,1-3H3 |
InChI 键 |
BNCCNSKHVWZCKU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C)(CCl)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


